molecular formula C8H9N3 B8697383 5-hydrazinyl-2-methylBenzonitrile

5-hydrazinyl-2-methylBenzonitrile

Cat. No.: B8697383
M. Wt: 147.18 g/mol
InChI Key: ZRIPXNDENDUXGI-UHFFFAOYSA-N
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Description

The methyl group at the 2-position may influence steric and electronic properties, affecting solubility, crystallinity, or reactivity .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-hydrazinyl-2-methylbenzonitrile

InChI

InChI=1S/C8H9N3/c1-6-2-3-8(11-10)4-7(6)5-9/h2-4,11H,10H2,1H3

InChI Key

ZRIPXNDENDUXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NN)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-2-methylBenzonitrile typically involves the reaction of 4-methylbenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

4-Methylbenzonitrile+Hydrazine HydrateThis compound\text{4-Methylbenzonitrile} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 4-Methylbenzonitrile+Hydrazine Hydrate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-hydrazinyl-2-methylBenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazines.

Scientific Research Applications

5-hydrazinyl-2-methylBenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-2-methylBenzonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyano group can also participate in interactions with nucleophilic sites, further contributing to its biological effects.

Comparison with Similar Compounds

Methyl 5-Chloro-2-hydrazinylbenzoate (CAS 1261105-30-9)

  • Structural Differences : Replaces the benzonitrile group with a methyl ester (-COOCH₃) and introduces a chlorine atom at the 5-position.
  • The chlorine atom introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitution or coupling reactions .
  • Applications : Likely used in medicinal chemistry as a precursor for hydrazide derivatives or kinase inhibitors.

5-Formyl-2-hydroxybenzonitrile (CAS 73289-79-9)

  • Structural Differences : Substitutes the hydrazinyl group with a formyl (-CHO) group and a hydroxyl (-OH) group at the 2-position.
  • Functional Implications :
    • The formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the hydroxyl group facilitates hydrogen bonding, influencing crystal packing .
    • The absence of hydrazinyl limits its utility in coordination chemistry but expands its role in synthesizing fluorescent probes or ligands.

2-((4-(Bis(2-hydroxyethyl)amino)-2-methylphenyl)diazenyl)-5-nitrobenzonitrile

  • Structural Differences: Features an azo (-N=N-) linkage and a nitro (-NO₂) group at the 5-position, with a bis(2-hydroxyethyl)amino substituent.
  • Functional Implications: The azo group imparts chromophoric properties, making it relevant in dye chemistry.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Reactivity/Applications
5-Hydrazinyl-2-methylbenzonitrile Benzonitrile 5-hydrazinyl, 2-methyl Heterocycle synthesis, metal ligands
Methyl 5-chloro-2-hydrazinylbenzoate Benzoate ester 5-chloro, 2-hydrazinyl Medicinal intermediates
5-Formyl-2-hydroxybenzonitrile Benzonitrile 5-formyl, 2-hydroxy Fluorescent probes, condensation
Azo-nitrobenzonitrile derivative Benzonitrile 5-nitro, azo linkage, bis-hydroxyethylamino Dyes, photostable materials

Key Research Findings

  • Hydrazinyl vs. Hydroxyl/Formyl Groups : Hydrazinyl derivatives exhibit stronger coordination with transition metals (e.g., Cu, Fe) due to the lone pair on the nitrogen atoms, whereas formyl/hydroxyl derivatives are more suited for hydrogen-bonded networks in crystal engineering .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions. Methyl groups, being electron-donating, enhance ortho/para reactivity .
  • Synthetic Utility : Hydrazinylbenzonitriles are pivotal in constructing pyrazole, triazole, or tetrazole rings via cycloaddition reactions, whereas ester or azo derivatives are leveraged for their stability and optical properties .

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